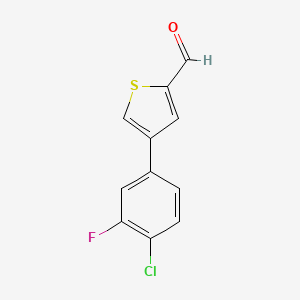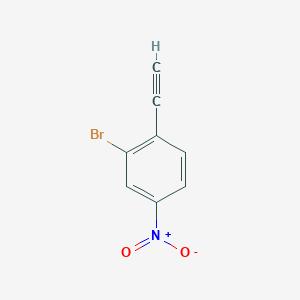
2-Bromo-4-nitrophenylacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-nitrophenylacetylene is an organic compound characterized by the presence of both bromine and nitro functional groups attached to a phenylacetylene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenylacetylene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For this compound, the reaction involves 2-bromo-4-nitroiodobenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. The reaction conditions typically involve:
Catalyst: Palladium (Pd) complexes
Co-catalyst: Copper (Cu) salts
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to moderate heating (25-80°C)
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-nitrophenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF, and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol as a solvent.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Major Products:
Substitution: 2-Amino-4-nitrophenylacetylene, 2-Thio-4-nitrophenylacetylene
Reduction: 2-Bromo-4-aminophenylacetylene
Oxidation: 2-Bromo-4-nitrobenzaldehyde, 2-Bromo-4-nitrobenzoic acid
Applications De Recherche Scientifique
2-Bromo-4-nitrophenylacetylene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
Mécanisme D'action
The mechanism of action of 2-Bromo-4-nitrophenylacetylene is largely dependent on its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds.
Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.
Alkyne Moiety: Provides a site for addition reactions, enabling the formation of various derivatives.
The molecular targets and pathways involved in its biological activity are not extensively documented, but its reactivity suggests potential interactions with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
2-Bromo-4-nitrotoluene: Similar in structure but lacks the alkyne moiety, limiting its reactivity in certain types of reactions.
4-Bromo-2-nitrophenylacetylene: Positional isomer with different reactivity due to the placement of functional groups.
2-Bromo-4-nitrobenzaldehyde: Contains an aldehyde group instead of an alkyne, leading to different chemical behavior.
Uniqueness: 2-Bromo-4-nitrophenylacetylene is unique due to the combination of bromine, nitro, and alkyne functional groups, which provide a versatile platform for various chemical transformations and applications in multiple fields .
Propriétés
Formule moléculaire |
C8H4BrNO2 |
|---|---|
Poids moléculaire |
226.03 g/mol |
Nom IUPAC |
2-bromo-1-ethynyl-4-nitrobenzene |
InChI |
InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H |
Clé InChI |
ZCKDIJFZESCGFE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



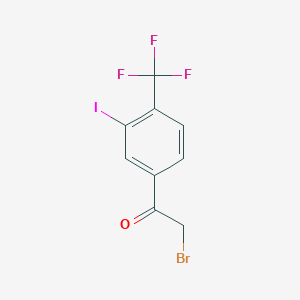
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
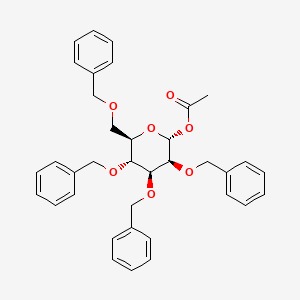
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
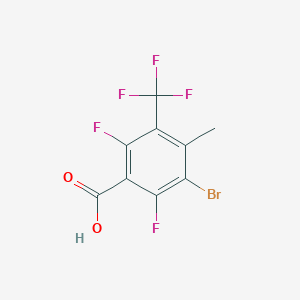
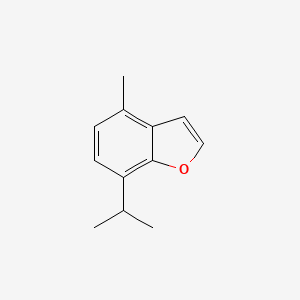
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
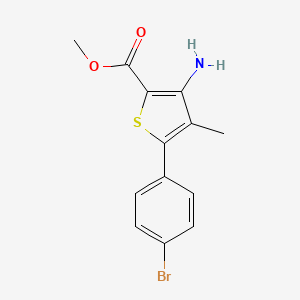
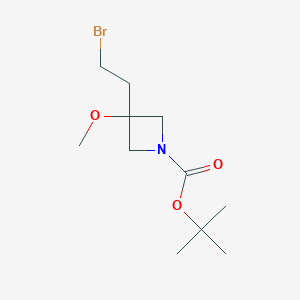
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
